molecular formula C8H5FO3 B1342166 2-Fluoro-4-formylbenzoic acid CAS No. 604000-97-7

2-Fluoro-4-formylbenzoic acid

Cat. No. B1342166
M. Wt: 168.12 g/mol
InChI Key: MBTIUAFUJPATDP-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylbenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related fluorinated benzoic acid derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles suggests that 2-Fluoro-4-formylbenzoic acid may also exhibit interesting tautomeric properties .

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives is well-documented. For example, 2-Fluoro-6-iodobenzoic acid was synthesized from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection, which resulted in a high purity product suitable for commercial scale production . This suggests that a similar approach could potentially be applied to the synthesis of 2-Fluoro-4-formylbenzoic acid.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acid derivatives can be quite diverse. X-ray analyses of functionalized 2-formylphenylboronic acids revealed a range of solid-state molecular structures, from planar to twisted conformers . Additionally, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by single-crystal X-ray diffraction, indicating that co-crystallization with other compounds could be a useful technique for studying the molecular structure of 2-Fluoro-4-formylbenzoic acid .

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can lead to the formation of various heterocyclic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block for solid-phase synthesis, demonstrating the potential for 2-Fluoro-4-formylbenzoic acid to serve as a precursor in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Fluoro-4-formylbenzoic acid are not directly reported, the stability and reactivity of similar compounds can provide some insights. For example, the synthesized [18F]fluorobenzoyloxy)methyl]-1,4-naphthalenedione was stable in plasma and saline, but underwent rapid metabolism in liver fractions . This suggests that 2-Fluoro-4-formylbenzoic

Scientific Research Applications

  • Sugar Chemosensors

    • Application : 4-Formylbenzoic acid has found applications in the development of sugar chemosensors . Sugar chemosensors are devices that use certain chemical compounds to detect the presence or concentration of sugars .
    • Method : This is achieved by the specific interactions between the chemosensor and sugar molecules .
    • Results : The results of this application are not specified in the source .
  • Synthesis of Coordination Polymers

    • Application : 4-Formylbenzoic acid reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .
    • Method : The method involves the reaction of 4-Formylbenzoic acid with barium carbonate .
    • Results : The result of this reaction is a two-dimensional barium (II) coordination polymer .
  • Acidity Comparison

    • Application : There is a discussion on the acidity of 2-fluorobenzoic acid compared to 4-fluorobenzoic acid . Although this is not directly related to 2-Fluoro-4-formylbenzoic acid, it might provide some insights into the properties of fluorinated benzoic acids .
    • Method : The method involves comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
    • Results : The results of this comparison are not specified in the source .
  • Esterification

    • Application : 4-Formylbenzoic acid has been used as a reagent during the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
    • Method : The method involves the reaction of 4-Formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
    • Results : The result of this reaction is 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
  • Acidity Comparison

    • Application : There is a discussion on the acidity of 2-fluorobenzoic acid compared to 4-fluorobenzoic acid . Although this is not directly related to 2-Fluoro-4-formylbenzoic acid, it might provide some insights into the properties of fluorinated benzoic acids .
    • Method : The method involves comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
    • Results : The results of this comparison are not specified in the source .
  • Esterification

    • Application : 4-Formylbenzoic acid has been used as a reagent during the esterification of 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .
    • Method : The method involves the reaction of 4-Formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl .
    • Results : The result of this reaction is 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate .

Future Directions

The downstream use of 2-Fluoro-4-formylbenzoic acid has been reported to have biological relevance, revealing potential applications for future materials involving this compound .

properties

IUPAC Name

2-fluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTIUAFUJPATDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593798
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-formylbenzoic acid

CAS RN

604000-97-7
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-formylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Dalmina - 2019 - theses.ncl.ac.uk
A new platform for the delivery of short interfering RNA (siRNA) was investigated. Polymer-coated AuNPs were functionalised with phosphorothioate modified (PS) nucleic acids. The PS…
Number of citations: 2 theses.ncl.ac.uk
RJ Mandle, JW Goodby - Handbook of Liquid Crystals, 8 Volume …, 2014 - books.google.com
… The synthesis of 2-fluoro-4-formylbenzoic acid from 3-fluoro-4-bromobenzaldehyde cannot be achieved with butyl lithium and carbon dioxide owing to the sensitivity of the carbonyl …
Number of citations: 3 books.google.com

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